Palonosetron Hydrochloride is the hydrochloride salt of palonosetron, a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB).
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
See also: Palonosetron (has active moiety); Fosnetupitant; palonosetron hydrochloride (component of); Netupitant; palonosetron hydrochloride (component of) ... View More ...
Palonosetron hydrochloride
CAS No.: 135729-62-3
Cat. No.: VC20750734
Molecular Formula: C19H25ClN2O
Molecular Weight: 332.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135729-62-3 |
---|---|
Molecular Formula | C19H25ClN2O |
Molecular Weight | 332.9 g/mol |
IUPAC Name | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |
Standard InChI | InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 |
Standard InChI Key | OLDRWYVIKMSFFB-SSPJITILSA-N |
Isomeric SMILES | C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl |
SMILES | C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Canonical SMILES | C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Properties and Structure
Chemical Identification
Palonosetron hydrochloride is chemically identified as (3aS)-2-[(S)-1-Azabicyclo [2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride. It has an empirical formula of C19H24N2O.HCl and a molecular weight of 332.87. This compound exists as a single isomer, which contributes to its specific pharmacological activity profile . The stereochemistry of the molecule, specifically the (3aS) and (S) configurations, is crucial for its receptor binding properties and therapeutic efficacy.
Physical Properties
Physically, palonosetron hydrochloride appears as a white to off-white crystalline powder. It demonstrates distinctive solubility characteristics, being freely soluble in water, soluble in propylene glycol, and slightly soluble in ethanol and 2-propanol . These solubility properties are important for the formulation of its pharmaceutical preparations. The pH of the solution in commercially available formulations ranges from 4.5 to 5.5, which is optimized for stability and physiological compatibility.
Table 1: Chemical and Physical Properties of Palonosetron Hydrochloride
Property | Description |
---|---|
Chemical Name | (3aS)-2-[(S)-1-Azabicyclo [2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride |
Empirical Formula | C19H24N2O.HCl |
Molecular Weight | 332.87 |
Physical Appearance | White to off-white crystalline powder |
Solubility | Freely soluble in water, soluble in propylene glycol, slightly soluble in ethanol and 2-propanol |
pH of Solution | 4.5 to 5.5 |
Structural Features
The molecular structure of palonosetron hydrochloride includes a fused ring system with a bicyclic moiety. This unique structural configuration contributes to its high affinity for the 5-HT3 receptor and its distinctive binding characteristics. Unlike first-generation 5-HT3 receptor antagonists, the specific stereochemistry and conformation of palonosetron allow for allosteric interactions with the receptor, which may explain its enhanced efficacy and prolonged duration of action .
Pharmacological Properties
Comparison with Other 5-HT3 Receptor Antagonists
When compared to first-generation 5-HT3 receptor antagonists, palonosetron demonstrates superior pharmacological characteristics that translate into enhanced clinical efficacy. Beyond its higher receptor binding affinity, intravenously administered palonosetron shows greater potency at the 5-HT3 receptor, being three-fold more potent than granisetron and up to 55 times more potent than ondansetron in animal models .
Table 2: Comparison of Palonosetron with First-Generation 5-HT3 Receptor Antagonists
Parameter | Palonosetron | First-Generation 5-HT3 RAs (e.g., ondansetron, granisetron) |
---|---|---|
Binding Affinity | >30-fold higher | Lower |
Half-life | ~40 hours | Shorter (4-9 hours) |
Potency vs. Granisetron | 3-fold higher | - |
Potency vs. Ondansetron | Up to 55-fold higher | - |
Receptor Interaction | Allosteric interactions, positive cooperativity | No allosteric interactions |
Effect on Receptor | Causes receptor internalization | Does not cause receptor internalization |
Cross-talk Inhibition | Inhibits 5-HT3 and NK-1 pathway cross-talk | Does not inhibit pathway cross-talk |
The distinct pharmacokinetic and pharmacodynamic profile of palonosetron results in a unique clinical profile that provides extended relief from CINV with a single dose prior to chemotherapy . This contrasts with first-generation agents, which typically require multiple dosing to maintain antiemetic effects throughout the acute and delayed phases of CINV.
Pharmacokinetics and Metabolism
Absorption and Distribution
The pharmacokinetics of palonosetron have been studied in both healthy volunteers and cancer patients receiving highly emetogenic cisplatin-based chemotherapy, with generally similar kinetic profiles observed in both populations . Following intravenous administration, palonosetron is widely distributed throughout the body with a volume of distribution ranging from 3.85 to 12.6 L/kg . At the clinically approved intravenous dose of 0.25 mg, palonosetron has a volume of distribution of approximately 8.3 L/kg .
Palonosetron is moderately bound to plasma proteins, with approximately 62% being protein-bound in circulation . This moderate protein binding allows for adequate free drug concentration to exert its pharmacological effects while maintaining a prolonged presence in the systemic circulation. The extensive tissue distribution contributes to its prolonged half-life and sustained antiemetic effect.
Elimination
Palonosetron demonstrates a remarkably long elimination half-life of approximately 40 hours, which is substantially longer than the half-lives of first-generation 5-HT3 receptor antagonists . This extended half-life results from the low clearance values observed for palonosetron, which range from 1.11 to 3.90 mL/min/kg .
Table 3: Pharmacokinetic Parameters of Palonosetron Hydrochloride
Parameter | Value |
---|---|
Elimination Half-life | ~40 hours |
Clearance | 1.11–3.90 mL/min/kg |
Volume of Distribution | 3.85–12.6 L/kg (8.3 L/kg at 0.25 mg IV dose) |
Plasma Protein Binding | 62% |
Primary Metabolism | CYP2D6 (with minor contributions from CYP1A2 and CYP3A4) |
Major Metabolites | N-oxide-palonosetron and 6-S-hydroxy-palonosetron |
The prolonged half-life of palonosetron provides a pharmacokinetic basis for its extended duration of action and ability to control both acute and delayed CINV with a single dose. This represents a significant advantage over first-generation agents, which typically require multiple dosing regimens to maintain therapeutic efficacy throughout the emetic risk period.
Clinical Applications
Prevention of Chemotherapy-Induced Nausea and Vomiting
The primary clinical application of palonosetron hydrochloride is in the prevention of chemotherapy-induced nausea and vomiting, a distressing and potentially treatment-limiting adverse effect of cancer chemotherapy. Palonosetron has been approved for the prevention of acute CINV in patients receiving either moderately or highly emetogenic chemotherapy and for the prevention of delayed CINV in patients receiving moderately emetogenic chemotherapy .
CINV is typically categorized into acute (occurring within 24 hours of chemotherapy administration) and delayed (occurring 24-120 hours after chemotherapy) phases. The pathophysiology of these phases differs, with the acute phase primarily mediated by serotonin and 5-HT3 receptors, while the delayed phase involves multiple pathways, including substance P and neurokinin-1 receptors. Palonosetron's unique mechanism of action, including its inhibition of cross-talk between 5-HT3 and NK-1 signaling pathways, may explain its efficacy in both phases.
Use in Moderately Emetogenic Chemotherapy
The recommended dose for patients receiving MEC is a single 0.25 mg intravenous dose administered approximately 30 minutes before the start of chemotherapy. This single-dose regimen represents a convenient advantage over first-generation agents, which often require multiple doses to maintain antiemetic control. Evidence from clinical trials supports palonosetron as a valuable option to reduce the total corticosteroid dose administered in patients undergoing multiple cycles of MEC or anthracycline-cyclophosphamide (AC) chemotherapy .
Use in Highly Emetogenic Chemotherapy
For patients receiving highly emetogenic chemotherapy (HEC), such as cisplatin-based regimens, palonosetron has also shown significant efficacy. Clinical trials have demonstrated that palonosetron is effective in preventing acute CINV associated with HEC . Furthermore, when combined with dexamethasone, palonosetron has shown superior control of delayed CINV compared to first-generation 5-HT3 receptor antagonists in HEC settings .
Recent studies have indicated that a triple combination therapy including palonosetron, a corticosteroid, and a neurokinin-1 receptor antagonist achieves significantly better control of delayed CINV, particularly delayed nausea, in patients undergoing HEC or the high-risk combination of an anthracycline and cyclophosphamide (AC) . This multimodal approach targets different pathways involved in the emetic response, providing more comprehensive protection against CINV.
Pediatric Applications
Palonosetron has also been studied in pediatric cancer patients. In a double-blind, active-controlled clinical trial, palonosetron at a dose of 20 mcg/kg (maximum 1.5 mg) was compared to ondansetron in pediatric cancer patients receiving emetogenic chemotherapy . The study demonstrated non-inferiority of palonosetron to ondansetron in preventing acute CINV in this population .
This pediatric study included patients with a mean age of 8.3 years (range 2 months to 16.9 years) who received various emetogenic chemotherapies, including doxorubicin, cyclophosphamide, ifosfamide, cisplatin, dactinomycin, carboplatin, and daunorubicin . The results support the use of palonosetron as an effective antiemetic option in pediatric oncology, providing clinicians with an important tool for managing CINV in this vulnerable population.
Post-Operative Nausea and Vomiting
Beyond its application in CINV, palonosetron has also been investigated for the prevention of post-operative nausea and vomiting (PONV). In a multicenter, randomized clinical trial, palonosetron at doses of 0.025 mg, 0.050 mg, and 0.075 mg was compared to placebo in patients undergoing abdominal and gynecological surgery .
The study primarily evaluated complete response, defined as no emetic episode and no use of rescue medication, during the 0-24 hour and 24-72 hour postoperative periods. The results supported the efficacy of palonosetron in this indication, particularly at the 0.075 mg dose . This application extends the utility of palonosetron beyond oncology settings, making it a versatile antiemetic agent for various clinical scenarios.
Clinical Efficacy Studies
Combination Therapies
The efficacy of palonosetron is enhanced when used in combination with other antiemetic agents, particularly corticosteroids. Studies have shown that the concomitant administration of prophylactic corticosteroids with palonosetron significantly improves its antiemetic efficacy . This synergistic effect is leveraged in clinical practice to provide optimal antiemetic protection for patients undergoing chemotherapy.
More recently, triple combination therapies including palonosetron, a corticosteroid, and a neurokinin-1 receptor antagonist have demonstrated significantly better control of delayed CINV, particularly delayed nausea, in patients undergoing HEC or AC chemotherapy . This approach targets multiple pathways involved in the emetic response, providing more comprehensive antiemetic protection.
Table 4: Clinical Efficacy of Palonosetron in Different Antiemetic Regimens
A phase II study using olanzapine in combination with palonosetron and dexamethasone has also shown promise in controlling acute and delayed nausea in patients receiving chemotherapy . This represents another potential strategy for enhancing the antiemetic efficacy of palonosetron through multi-modal therapy, particularly for patients who experience breakthrough nausea despite conventional antiemetic regimens.
Long-term Efficacy
Evidence from clinical studies supports the efficacy of palonosetron in preventing CINV over multiple cycles of chemotherapy. Palonosetron has been shown to be effective in the prevention of nausea and vomiting associated with initial and repeat courses of MEC and HEC . This sustained efficacy is crucial for cancer patients who typically undergo multiple cycles of chemotherapy over an extended period.
Additionally, evidence from randomized studies supports palonosetron as a valuable option to reduce the total corticosteroid dose administered in patients undergoing multiple cycles of MEC or AC chemotherapy . This is significant because long-term corticosteroid use can be associated with various adverse effects, and strategies to reduce cumulative exposure while maintaining antiemetic efficacy are clinically important for patient safety and quality of life.
Pharmaceutical Formulation and Administration
Available Formulations
Palonosetron hydrochloride is available as a sterile, clear, colorless, non-pyrogenic, isotonic, buffered solution for intravenous administration . Commercial formulations include two primary presentations designed for different clinical applications.
Table 5: Available Formulations of Palonosetron Hydrochloride
Formulation | Palonosetron Content | Volume | Other Components |
---|---|---|---|
Intravenous Vial | 0.25 mg (equivalent to 0.28 mg palonosetron HCl) | 5 mL | 207.5 mg mannitol, disodium edetate, citrate buffer in water |
Intravenous Vial | 0.075 mg (equivalent to 0.084 mg palonosetron HCl) | 1.5 mL | 62.25 mg mannitol, disodium edetate, citrate buffer in water |
The 5 mL vial contains 0.25 mg palonosetron (equivalent to 0.28 mg palonosetron HCl), 207.5 mg mannitol, disodium edetate, and citrate buffer in water for intravenous administration . This formulation is primarily used for the prevention of CINV in adult patients receiving moderately or highly emetogenic chemotherapy.
The 1.5 mL vial contains 0.075 mg palonosetron (equivalent to 0.084 mg palonosetron HCl), 62.25 mg mannitol, disodium edetate, and citrate buffer in water for intravenous administration . This lower-dose formulation is designed for the prevention of PONV in adult patients.
Dosage and Administration Guidelines
The recommended dosage of palonosetron varies depending on the clinical indication and patient population. For the prevention of CINV in adults receiving moderately or highly emetogenic chemotherapy, a single 0.25 mg intravenous dose is administered approximately 30 minutes before the start of chemotherapy . This single-dose regimen is sufficient to provide antiemetic protection throughout both the acute and delayed phases of CINV, representing a convenient advantage over first-generation agents that may require multiple doses.
For pediatric patients receiving emetogenic chemotherapy, the recommended dose is 20 mcg/kg (with a maximum dose of 1.5 mg) administered as an intravenous infusion approximately 30 minutes before the start of chemotherapy . Clinical studies have demonstrated the efficacy and safety of this dosing regimen in pediatric oncology patients.
For the prevention of PONV, a lower dose of 0.075 mg is administered intravenously immediately prior to induction of anesthesia . This reduced dose is appropriate for the postoperative setting, where the emetic stimulus is generally less intense and of shorter duration compared to chemotherapy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume